molecular formula C7H7NO3 B066539 3,4-Dimethoxyfuran-2-carbonitrile CAS No. 192571-81-6

3,4-Dimethoxyfuran-2-carbonitrile

Cat. No.: B066539
CAS No.: 192571-81-6
M. Wt: 153.14 g/mol
InChI Key: XNVYKQFYCPMYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxyfuran-2-carbonitrile is a furan-based heterocyclic compound featuring methoxy groups at positions 3 and 4 and a carbonitrile group at position 2. The methoxy substituents are electron-donating, modulating the electron density of the furan ring, while the nitrile group introduces polarity and reactivity.

Properties

CAS No.

192571-81-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3,4-dimethoxyfuran-2-carbonitrile

InChI

InChI=1S/C7H7NO3/c1-9-6-4-11-5(3-8)7(6)10-2/h4H,1-2H3

InChI Key

XNVYKQFYCPMYOK-UHFFFAOYSA-N

SMILES

COC1=COC(=C1OC)C#N

Canonical SMILES

COC1=COC(=C1OC)C#N

Synonyms

2-Furancarbonitrile,3,4-dimethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,4-Dimethoxyfuran-2-carbonitrile with three analogous compounds from the evidence:

Compound Name (Source) Core Heterocycle Key Substituents Functional Groups Notable Properties/Applications
This compound (Hypothetical) Furan 3,4-dimethoxy, 2-carbonitrile Methoxy, nitrile Likely intermediate for fine chemicals; methoxy groups enhance solubility in organic solvents.
(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)tetrahydrofuran-2-carbonitrile Tetrahydrofuran 3-hydroxy, 5-(5-methyl-2,4-dioxopyrimidin-1-yl), 2-carbonitrile Hydroxy, dioxopyrimidinyl, nitrile Polar substituents (hydroxy, dioxo) increase solubility in aqueous media; used in nucleoside analog research.
2,3-Dihydro-2,3-dioxo-1H-indole-4-carbonitrile Indole 2,3-dioxo, 4-carbonitrile Dioxo, nitrile Electron-withdrawing dioxo groups enhance reactivity in electrophilic substitutions; applications in dye chemistry.
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile Dihydropyridine 4-(4-fluorophenyl), 2,6-dimethyl, 3,5-dicarbonitrile Fluorophenyl, methyl, nitrile (×2) Dual nitriles stabilize the dihydropyridine core; fluorophenyl enhances lipophilicity; used in drug intermediate synthesis.

Research Findings and Implications

  • Substituent Positioning : The position of substituents (e.g., nitrile at C2 in the furan vs. C4 in the indole) significantly influences regioselectivity in subsequent reactions. For example, the C2 nitrile in the target compound may direct electrophiles to adjacent positions on the furan ring.
  • Heterocycle Stability : Saturated rings (e.g., tetrahydrofuran in ) exhibit reduced aromaticity compared to fully unsaturated furans, affecting their electronic properties and stability under acidic/basic conditions.
  • Batch Availability : The dihydropyridine derivative is available in multi-kilogram batches , suggesting industrial scalability, whereas smaller-scale availability for other compounds (e.g., ) limits their use to exploratory research.

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